

# Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(cyanoacetyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(cyanoacetyl)benzoate

Cat. No.: B1331329

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This technical guide provides an in-depth overview of the chemical and physical properties of **methyl 4-(cyanoacetyl)benzoate**, with a primary focus on its melting point. It includes detailed experimental protocols for its synthesis and a general method for melting point determination, crucial for its characterization in research and development settings.

## Chemical Properties and Identification

**Methyl 4-(cyanoacetyl)benzoate**, also known as methyl 4-(2-cyanoacetyl)benzoate, is an ester derivative of benzoic acid.<sup>[1]</sup> It is a solid at room temperature, appearing as beige flaky crystals.<sup>[1][2]</sup> This compound serves as an important intermediate in various chemical syntheses.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Methyl 4-(cyanoacetyl)benzoate**

Property	Value	References
Melting Point	171-173 °C (lit.)	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	[1][4]
Molecular Weight	203.19 g/mol	[1][4]
CAS Number	69316-08-1	[1][4]
Appearance	Beige flaky crystals	[1][2]
Purity	Typically ≥96%	

## Experimental Protocols

A general laboratory procedure for the synthesis of **methyl 4-(cyanoacetyl)benzoate** involves the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid.[1]

Materials and Reagents:

- Cyanoacetic acid
- Magnesium sulfate (MgSO<sub>4</sub>)
- 2,2'-Bipyridine
- Tetrahydrofuran (THF)
- n-Butyllithium (1.6 M in hexane)
- Methyl 4-chlorocarbonylbenzoate
- Methanol
- 1 M Hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)

- Water

Procedure:

- Dissolve cyanoacetic acid (2 eq.), a catalytic amount of  $\text{MgSO}_4$ , and 2,2'-bipyridine in THF in a three-necked flask equipped with dropping funnels and a mechanical stirrer.
- Flush the system with nitrogen and cool the mixture to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- Slowly add n-butyllithium solution (4 eq.) dropwise with stirring. Continue stirring for 30 minutes after a slight purple color appears.
- Add a solution of methyl 4-chlorocarbonylbenzoate (1 eq.) in methanol dropwise. The cloudy solution will turn yellow.
- Continue stirring the reaction mixture at  $-78\text{ }^\circ\text{C}$  for 1 hour.
- Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.
- Quench the reaction by the dropwise addition of 1 M HCl solution.
- Add water and dichloromethane and transfer the mixture to a separatory funnel.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers and wash twice with a saturated sodium bicarbonate solution.
- Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.
- Purify the crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the final product.<sup>[1]</sup>

The melting point of a crystalline solid is a critical physical property for its identification and purity assessment. A standard laboratory method for determining the melting point is capillary melting point determination.

#### Apparatus:

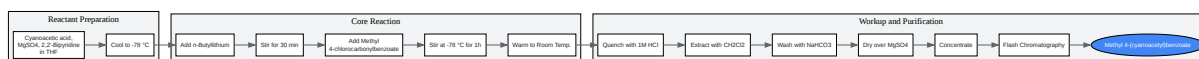
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

#### Procedure:

- Ensure the **methyl 4-(cyanoacetyl)benzoate** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 165 °C).
- Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- For high accuracy, repeat the measurement with a fresh sample and a slower heating rate near the melting range.

## Workflow Visualization

The synthesis of **methyl 4-(cyanoacetyl)benzoate** can be visualized as a multi-step chemical workflow.



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